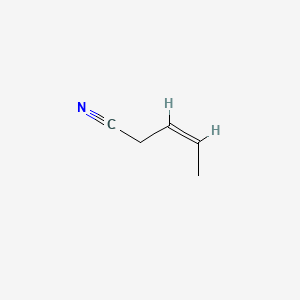3-Pentenenitrile, (3Z)-
CAS No.: 16545-78-1
Cat. No.: VC17010527
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16545-78-1 |
|---|---|
| Molecular Formula | C5H7N |
| Molecular Weight | 81.12 g/mol |
| IUPAC Name | (Z)-pent-3-enenitrile |
| Standard InChI | InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2- |
| Standard InChI Key | UVKXJAUUKPDDNW-IHWYPQMZSA-N |
| Isomeric SMILES | C/C=C\CC#N |
| Canonical SMILES | CC=CCC#N |
Introduction
Structural and Molecular Characteristics
(3Z)-3-Pentenenitrile (IUPAC name: (3Z)-pent-3-enenitrile) is a five-carbon nitrile with the molecular formula C₅H₇N and a molecular weight of 81.118 g/mol . The Z-configuration of the double bond between C3 and C4 distinguishes it from its (3E)-isomer, influencing its physicochemical properties and reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₇N | |
| Average mass | 81.118 g/mol | |
| Monoisotopic mass | 81.057849 Da | |
| Double-bond configuration | (3Z) |
The compound’s stereochemistry has been confirmed via broadband microwave spectroscopy, which resolved hyperfine splittings and internal rotational barriers associated with the nitrile and vinyl groups .
Industrial Synthesis via Hydrocyanation
The primary industrial route to (3Z)-3-pentenenitrile involves the nickel-catalyzed hydrocyanation of 1,3-butadiene. This process, patented by DuPont, employs a zero-valent nickel complex coordinated to bidentate phosphite ligands (e.g., tris(ortho-methylphenyl)phosphite) to regulate regioselectivity and minimize side reactions . Key reaction conditions and outcomes include:
| Parameter | Detail | Source |
|---|---|---|
| Catalyst | Ni(0) with bidentate phosphite ligands | |
| Temperature | 80–120°C | |
| Pressure | 1–3 atm | |
| Selectivity for 3PN | >90% |
The mechanism proceeds via π-complexation of butadiene to nickel, followed by cyanide insertion to form the anti-Markovnikov product. Isomerization to the (3Z)-configuration occurs under kinetic control, favored by steric hindrance from the phosphite ligands .
Pyrolysis and Thermal Decomposition Pathways
Flash pyrolysis studies of trans-3-pentenenitrile (closely related to the Z-isomer) at 290–1100 K revealed competing decomposition pathways mediated by isomerization . Using vacuum ultraviolet photoionization mass spectrometry (VUV-PIMS) and chirped-pulse microwave spectroscopy, researchers identified primary products and mapped the potential energy surface (PES) via CCSD(T)-F12//B3LYP calculations .
Key Decomposition Products
At pyrolysis temperatures ≥960 K, the following products dominate:
-
C₅H₅N (79 Da): Identified as trans-Z-2,4-pentadienenitrile (tZ-2,4-PDN) via rotational constants matching computational predictions .
-
C₄H₄N (66 Da): Resulting from methyl group elimination.
-
HCN (27 Da): Detected indirectly via mass balance.
The absence of pyridine (C₅H₅N) in microwave spectra ruled out cyclization pathways under these conditions .
Mechanistic Insights
Decomposition proceeds via two competing routes:
-
Direct H₂ Elimination: Sequential loss of H atoms from C2 and C5 forms tZ-2,4-PDN, with a barrier of 238 kJ/mol .
-
Isomerization-Mediated Pathways:
A simplified PES is shown below:
Industrial Applications
(3Z)-3-Pentenenitrile serves as a critical intermediate in adiponitrile (ADN) production, a precursor to nylon-6,6. Subsequent hydrogenation and hydrocyanation steps convert 3-PN to ADN via 2-methylglutaronitrile (2-MGN) . Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume